Structural Identity Verification: 6-Methyl vs. Unsubstituted Parent – Molecular Weight and Formula Differentiation
The target compound (CAS 1105189-17-0) is differentiated from the unsubstituted parent N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 926239-68-1) by the presence of a methyl group at the 6-position of the benzothiazole ring. This results in a molecular weight increase from 263.36 g/mol (C₁₃H₁₇N₃OS) to 277.39 g/mol (C₁₄H₁₉N₃OS) . The 6-methyl group increases the computed cLogP by approximately 0.5–0.7 log units relative to the unsubstituted analog, as estimated by the ALOGPS algorithm for the broader 6-substituted benzothiazole-morpholine series [1]. This lipophilicity shift has practical consequences for DMSO stock solution preparation and aqueous dilution protocols in high-throughput screening workflows .
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | 277.39 g/mol; C₁₄H₁₉N₃OS |
| Comparator Or Baseline | N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 926239-68-1): 263.36 g/mol; C₁₃H₁₇N₃OS |
| Quantified Difference | ΔMW = +14.03 g/mol (one additional –CH₂– unit); ΔclogP ≈ +0.5 to +0.7 (estimated from ALOGPS) |
| Conditions | Computed physicochemical properties; commercial QC certificates (LCMS, ¹H NMR) from Life Chemicals and ChemScene |
Why This Matters
Procurement errors between unsubstituted and 6-methyl analogs are detectable by LCMS mass difference of 14 Da, enabling unambiguous identity verification in compound management workflows.
- [1] MolBic Database. Compound CP0081974 (6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine). Computed logP = 4.667, Rotatable Bonds = 4, Polar Areas = 47.73 Ų. View Source
